1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions. Common reagents used in these reactions include:
Triazole formation: Using azides and alkynes in the presence of a copper catalyst.
Pyrimidine synthesis: Utilizing condensation reactions between amidines and β-dicarbonyl compounds.
Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to link the triazole-pyrimidine intermediate with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorobenzyl)piperidine-4-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-dimethylbenzyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,6-difluorobenzyl)piperidine-4-carboxamide is unique due to the presence of difluorobenzyl group, which can influence its chemical reactivity and biological activity. The difluorobenzyl group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c20-15-2-1-3-16(21)14(15)9-23-19(29)13-4-6-27(7-5-13)17-8-18(25-11-24-17)28-12-22-10-26-28/h1-3,8,10-13H,4-7,9H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYROUEQOUOATTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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